molecular formula C22H18N2O3S B605979 BDM31827 CAS No. 1388658-04-5

BDM31827

Katalognummer: B605979
CAS-Nummer: 1388658-04-5
Molekulargewicht: 390.45
InChI-Schlüssel: FYJKPCFYYJGKDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BDM31827 is a potent EthR (Ethionamide repressor) inhibitor developed to enhance the efficacy of ethionamide, a second-line antitubercular drug, against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). EthR inhibition prevents the bacteria from resisting ethionamide, thereby lowering the effective dose and reducing toxicity. This compound was identified through fragment-based drug discovery (FBDD) and co-crystallized with EthR, revealing critical interactions with the Asn179 residue in the ligand-binding domain . Its development highlights advancements in targeting transcriptional regulators to overcome drug resistance in TB therapy.

Eigenschaften

CAS-Nummer

1388658-04-5

Molekularformel

C22H18N2O3S

Molekulargewicht

390.45

IUPAC-Name

N-[4-(2-Benzothiazolyl)phenyl]-2-(3-methoxyphenoxy)-acetamide

InChI

InChI=1S/C22H18N2O3S/c1-26-17-5-4-6-18(13-17)27-14-21(25)23-16-11-9-15(10-12-16)22-24-19-7-2-3-8-20(19)28-22/h2-13H,14H2,1H3,(H,23,25)

InChI-Schlüssel

FYJKPCFYYJGKDO-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(C2=NC3=CC=CC=C3S2)C=C1)COC4=CC=CC(OC)=C4

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BDM31827;  BDM-31827;  BDM 31827; 

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

BDM31369
  • Structural Similarity : BDM31369 belongs to the same chemical series as BDM31827, identified by Villemagne et al. (2014) during library screening. Both compounds share a sulfonamide core critical for hydrogen bonding with Asn179 in EthR .
  • Binding Mode : Co-crystallization studies confirm that BDM31369 occupies the EthR ligand-binding domain, stabilizing the repressor in a conformation that prevents DNA binding, similar to this compound .
BDM31343
  • Mechanism: BDM31343 is another EthR inhibitor described as an "ethionamide booster," though its structural details are less well-characterized compared to this compound .
  • Key Difference : Unlike this compound, BDM31343 lacks published crystallographic data validating its binding interactions, making this compound a more rigorously studied candidate .
Compound 3 (4-Iodo-N-prop-2-ynylbenzenesulfonamide)
  • Fragment Origin : This fragment molecule (<300 Da) served as the starting point for this compound optimization. It shares the sulfonamide group essential for Asn179 interaction but lacks the substituents needed for high-affinity binding .
  • Hit-to-Lead Optimization : Derivative Compound 18 , synthesized from Compound 3, showed a 32-fold improvement in EthR DNA-binding inhibition compared to the parent fragment. This underscores the importance of structural modifications in enhancing potency .
BTZ043 and PBTZ169

Comparative Data Table

Compound Target Molecular Weight (Da) Key Interaction MIC Enhancement (Ethionamide) SAR Insights
This compound EthR ~350 (estimated) Asn179 H-bond Reduces MIC to 1/10 Optimized sulfonamide derivatives show 32-fold improved activity
BDM31369 EthR ~340 (estimated) Asn179 H-bond Similar to this compound Same chemical series; co-crystallized with EthR
Compound 18 EthR ~400 (estimated) Asn179 H-bond 32-fold vs. fragment precursor Fragment optimization validated by crystallography
BDM31343 EthR Not reported Unspecified Boosts ethionamide activity Limited structural data

Key Research Findings

Fragment Optimization : The fragment-to-lead journey of Compound 3 to this compound derivatives illustrates the role of FBDD in improving binding affinity. The sulfonamide group’s hydrogen bond with Asn179 is conserved across optimized compounds, validating its pharmacophoric importance .

Crystallographic Validation : this compound and BDM31369 were co-crystallized with EthR, confirming their binding modes and providing a structural basis for SAR (Structure-Activity Relationship) studies .

Ex Vivo Efficacy: this compound enhances ethionamide’s antibacterial effect at 1/10 its MIC, comparable to next-generation TB drugs like PBTZ169, but with a novel mechanism targeting transcriptional regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BDM31827
Reactant of Route 2
Reactant of Route 2
BDM31827

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.